molecular formula C8H9N B3349194 2-Cyclopropylpyridine CAS No. 20797-87-9

2-Cyclopropylpyridine

Cat. No.: B3349194
CAS No.: 20797-87-9
M. Wt: 119.16 g/mol
InChI Key: SUHYUUVUQGJUJC-UHFFFAOYSA-N
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Description

2-Cyclopropylpyridine is an organic compound with the molecular formula C₈H₉N. It is a derivative of pyridine, where a cyclopropyl group is attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with cyclopropylmagnesium bromide in the presence of a palladium catalyst. This method is known for its efficiency and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and purity. The Sandmeyer reaction is another method used, where 2-amino-5-cyclopropylpyridine is reacted with organic nitrites in the presence of copper (II) halides .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving steric hindrance and electronic effects .

Properties

IUPAC Name

2-cyclopropylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYUUVUQGJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514682
Record name 2-Cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20797-87-9
Record name 2-Cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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2-Cyclopropylpyridine
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Customer
Q & A

Q1: What are the structural characteristics of 2-cyclopropylpyridine?

A: this compound is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].

Q2: Has this compound been used in any notable catalytic reactions?

A: Yes, recent research highlights the use of this compound in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with this compound, showed superior activity compared to other ligand–iridium systems for this reaction [].

Q3: Is there any spectroscopic data available for this compound?

A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of this compound []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.

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